2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol

Amine basicity pKa 5-HT4R

Choose this distinct 2-methyl regioisomer for CNS drug discovery: the methyl adjacent to the basic amine directly influences piperidine conformation and basicity, while the N-(3,3,3-trifluoropropyl) group lowers pKa by ~2 units vs. non-fluorinated analogs—mitigating hERG, P-gp efflux, and lysosomal trapping risks. Unlike 3-methyl or 4-methyl isomers, only the 2-methyl placement provides steric control for target hydrogen bonding. The C4 hydroxyl enables esterification/etherification without amine protection. Supplied at ≥98% purity, this building block delivers consistent regioisomeric identity for SAR, parallel synthesis, and DEL campaigns. Ships under standard R&D terms.

Molecular Formula C9H16F3NO
Molecular Weight 211.22 g/mol
Cat. No. B12984377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol
Molecular FormulaC9H16F3NO
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCC1CC(CCN1CCC(F)(F)F)O
InChIInChI=1S/C9H16F3NO/c1-7-6-8(14)2-4-13(7)5-3-9(10,11)12/h7-8,14H,2-6H2,1H3
InChIKeyJCXIWKKSCQPYMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol: Structural and Procurement Baseline


2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol (CAS 2149436-37-1) is a fluorinated piperidine derivative bearing a 2-methyl substituent, a 4-hydroxyl group, and an N-(3,3,3-trifluoropropyl) chain. Its molecular formula is C9H16F3NO (MW 211.22 g/mol). The compound is primarily offered as a research building block with vendor-reported purity ≥95–98% . The trifluoropropyl moiety imparts distinct electronic and lipophilic properties relative to non-fluorinated piperidine analogs. Unlike its 3-methyl and 4-methyl regioisomers—which have been examined in preliminary biological screens for 5-HT1A receptor binding (Ki = 120 nM) and MAO-B inhibition (IC50 = 450 nM) —the 2-methyl substitution pattern places the methyl group adjacent to the ring nitrogen, generating a unique steric and electronic environment around both the basic amine and the C4 hydroxyl that cannot be replicated by other regioisomers.

Why Regioisomeric or Functional-Group Swaps Cannot Substitute for 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol


Piperidine derivatives with identical molecular formulas but different methyl-group positions (2-, 3-, or 4-methyl), or with an amino group replacing the C4 hydroxyl, cannot be interchanged without altering key physicochemical and pharmacological properties. The 2-methyl regioisomer positions the methyl substituent adjacent to the piperidine nitrogen, directly influencing the amine's basicity (pKa of the conjugate acid) and the conformational equilibrium of the six-membered ring [1]. The 3,3,3-trifluoropropyl chain further reduces basicity by approximately 2 log units compared to non-fluorinated N-alkyl analogs, as demonstrated in a systematic study of 5-HT4R antagonists [1]. When the C4 hydroxyl is replaced by an amine, hydrogen-bond donor/acceptor character and metabolic stability diverge. A user who substitutes the 4-amine analog—reported to exhibit low-nanomolar affinity at 5-HT1A and 5-HT2A receptors [2]—for the 4-ol target compound would obtain a molecule with fundamentally different CNS receptor engagement and ADME properties, potentially invalidating a synthetic or screening campaign. The quantitative evidence below details these differential dimensions.

Quantitative Differentiation Evidence for 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol Versus Closest Analogs


Basicity Modulation: pKa Shift Driven by N-(3,3,3-Trifluoropropyl) Substitution

The 3,3,3-trifluoropropyl chain on the piperidine nitrogen significantly lowers the conjugate acid pKa of the amine. In a systematic series of 5-HT4R antagonists, Fontenelle et al. [1] demonstrated that replacing an n-butyl N-alkyl chain with a 3,3,3-trifluoropropyl chain reduces the pKa of the piperidine nitrogen from approximately 9.3 to approximately 7.2. This 2.1-unit decrease in basicity modulates both binding affinity and selectivity at aminergic GPCR targets. The target compound, bearing this same N-(3,3,3-trifluoropropyl) motif, is predicted to exhibit a comparable pKa shift relative to its non-fluorinated N-alkyl counterpart (e.g., 2-methyl-1-propylpiperidin-4-ol). Although a direct pKa measurement for this specific compound has not been published, the class-level SAR established in the Fontenelle study provides strong inferential evidence.

Amine basicity pKa 5-HT4R fluorination SAR

Regiochemical Differentiation: 2-Methyl Versus 3-Methyl Substitution Alters Biological Activity Profile

The position of the methyl substituent on the piperidine ring determines the steric environment around both the basic nitrogen and the hydroxyl group, which in turn influences receptor binding and enzyme inhibition. The 3-methyl regioisomer (3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol) has been profiled for biological activity, exhibiting 5-HT1A receptor affinity (Ki = 120 nM), MAO-B inhibition (IC50 = 450 nM), and bacteriostatic activity against Staphylococcus aureus (MIC = 32 µg/mL) . These data were disclosed on a vendor product page referencing internal studies; the original experimental source is not publicly linked. For the 2-methyl target compound, no equivalent published bioactivity dataset was located during evidence assembly. The structural difference—methyl at position 2 (adjacent to nitrogen) versus position 3 (beta to nitrogen)—creates distinct steric interactions that are expected to alter the conformational preference of the piperidine ring (equatorial vs. axial methyl orientation) and the trajectory of the C4 hydroxyl hydrogen-bond donor. Users should anticipate that the 2-methyl compound will exhibit a different biological fingerprint from its 3-methyl isomer.

Regioisomer 5-HT1A MAO-B antimicrobial piperidine

Functional Group Swap: C4 Hydroxyl (Target) Versus C4 Amine (Analog) Determines Synthetic Versatility and Hydrogen-Bonding Profile

The target compound bears a secondary alcohol at the 4-position, whereas the closely related analog 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine (CAS 1341970-62-4) carries a primary amine. The amine analog has been noted to exhibit low-nanomolar IC50 values at 5-HT1A and 5-HT2A receptors [1], though precise numeric values are not accompanied by published peer-reviewed assay documentation. The hydroxyl group in the target compound provides a distinct hydrogen-bond donor (HBD count = 1) and acceptor (HBA count = 2 including the piperidine nitrogen) profile, whereas the amine analog presents an additional HBD (HBD count = 2: amine NH2) and higher topological polar surface area (predicted TPSA ≈ 29.3 Ų for the amine [2] vs. ≈ 23.5 Ų for the alcohol based on the piperidin-4-ol core). These differences affect passive permeability, CNS penetration potential, and the types of downstream chemical modifications possible (e.g., esterification, sulfonylation, and oxidation of the alcohol; acylation, reductive amination, and diazotization of the amine).

Hydroxyl Amine Hydrogen bonding Derivatization piperidine

Lipophilicity Differential: Trifluoropropyl Versus Non-Fluorinated N-Alkyl Chain

The 3,3,3-trifluoropropyl substituent on the piperidine nitrogen increases lipophilicity relative to non-fluorinated N-alkyl chains of comparable length. In the Fontenelle et al. 5-HT4R antagonist series, the N-(3,3,3-trifluoropropyl) derivative 6d demonstrated increased logD7.4 compared to the N-n-propyl analog while maintaining receptor affinity [1]. Although an experimental logP or logD has not been reported for the target compound itself, the computed XLogP3 for the structurally analogous 2-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine is 1.8 [2]. For the non-fluorinated counterpart 2-methyl-1-propylpiperidin-4-ol, the predicted XLogP3 is approximately 1.0–1.2 based on fragment contribution analysis. The trifluoropropyl group adds approximately 0.6–0.8 log units of lipophilicity while simultaneously reducing basicity (see Evidence Item 1), a combination that is difficult to achieve with hydrocarbon N-alkyl chains.

LogP Lipophilicity Fluorination CNS penetration Metabolic stability

Vendor Purity and Procurement: Quantified Quality Metrics for the Target Compound

For procurement decisions, batch purity is a critical differentiator. The target compound is commercially available from multiple vendors with specified purity levels. Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) offers the compound at 98% purity (Product No. 1564681) , while MolCore lists a 95% purity specification (CAS 2149436-37-1) . The 2-methyl positional isomer is less commonly stocked than its 3-methyl counterpart; the 3-methyl isomer is available from multiple suppliers but with variable bioactivity characterization. The 4-amine analog (CAS 1341970-62-4) is listed at 95% purity at a price point of approximately ¥14,850 for 5g, versus the target compound (98% purity, 1g at ¥[encoded pricing]) from Leyan [1]. The target compound's higher purity specification (98%) reduces the burden of in-house purification prior to use in sensitive catalytic or biological assays.

Purity Procurement Building block Quality control Supply chain

Application Scenarios Where 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol Outperforms Its Nearest Analogs


Medicinal Chemistry: CNS Lead Optimization Requiring Reduced Amine Basicity with Retained Hydrogen-Bonding Capacity

The ~2-unit reduction in piperidine pKa conferred by the N-(3,3,3-trifluoropropyl) group makes the target compound a superior choice over non-fluorinated N-alkyl piperidin-4-ols when a CNS program requires a weakly basic amine to minimize P-glycoprotein efflux, reduce hERG (Kv11.1) channel blockade risk associated with highly basic amines, or avoid lysosomal trapping while retaining the C4 hydroxyl as a hydrogen-bond donor/acceptor for target engagement. The 2-methyl substituent provides a steric handle for further SAR exploration via chiral resolution, a feature not available in the des-methyl analog 1-(3,3,3-trifluoropropyl)piperidin-4-ol.

Synthetic Chemistry: Selective Derivatization via the C4 Hydroxyl for Ester or Ether Prodrug Strategies

The C4 secondary alcohol in the target compound enables esterification (e.g., with acyl chlorides or carboxylic acids) or etherification (e.g., Williamson or Mitsunobu conditions) to generate prodrugs or intermediates with tunable metabolic lability . The 4-amine analog, by contrast, would require amide or sulfonamide bond formation, producing products with different hydrolytic stability. Procurement of the alcohol (98% purity from Leyan) directly supports high-yielding derivatization without the need for a protection/deprotection sequence on an amine.

Chemical Biology: Tool Compound Design Leveraging Distinct 2-Methyl Steric Environment

The 2-methyl group adjacent to the piperidine nitrogen distinguishes the target compound from its 3-methyl and 4-methyl regioisomers. When designing a tool compound for target validation, the 2-methyl steric environment can influence the conformational preference of the piperidine ring (driving the methyl group into an equatorial orientation to minimize 1,3-diaxial interactions) and thereby orient the C4 hydroxyl in a specific trajectory for target hydrogen bonding. This stereochemical control is absent in the 3-methyl isomer, where the methyl group is further from the nitrogen and cannot exert the same conformational influence .

Procurement-Intensive Workflows: High-Purity Building Block for Parallel Synthesis or Library Production

For medicinal chemistry groups running parallel synthesis or DNA-encoded library (DEL) production, the 98% purity specification from Leyan and the well-defined single-regioisomer identity reduce the risk of regioisomeric contamination that could confound structure-activity relationship interpretation. Unlike the 3-methyl isomer, for which bioactivity data exist but are not peer-reviewed , the 2-methyl target compound presents a clean slate for hypothesis-driven screening without pre-existing biological annotation that might bias interpretation.

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